N-(4-chlorophenyl)-7-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
N-(4-chlorophenyl)-7-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by a 4-chlorophenyl carboxamide group, a 2-methoxyphenyl substituent at position 7, and a methyl group at position 5. This article compares its structural and physicochemical properties with similar compounds to elucidate substituent effects and functional relevance.
Properties
IUPAC Name |
N-(4-chlorophenyl)-7-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O2/c1-12-17(19(27)25-14-9-7-13(21)8-10-14)18(26-20(24-12)22-11-23-26)15-5-3-4-6-16(15)28-2/h3-12,17-18H,1-2H3,(H,25,27)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSIWQINXIDRHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(N2C(=NC=N2)N1)C3=CC=CC=C3OC)C(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
[1,2,4]triazolo[1,5-a]pyrimidine, a core structure in this compound, is known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, cb2 cannabinoid agonists, feticide, and adenosine antagonists. Therefore, it’s plausible that this compound may interact with similar targets.
Mode of Action
It’s worth noting that compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold are known to interact with their targets in a variety of ways, depending on the specific pharmacological activity.
Biochemical Pathways
Given the broad range of pharmacological activities associated with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, it’s likely that this compound may affect multiple biochemical pathways.
Pharmacokinetics
A related compound, n-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1h-imidazol-2-yl)methyl)-2-fluoroaniline (ew-7197), has been reported to have an oral bioavailability of 51% with high systemic exposure (auc) of 1426 ng × h/ml and maximum plasma concentration (cmax) of 1620 ng/ml. This suggests that compounds with similar structures may have comparable pharmacokinetic properties.
Result of Action
Given the wide range of pharmacological activities associated with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, it’s likely that this compound may have diverse molecular and cellular effects.
Biological Activity
N-(4-chlorophenyl)-7-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.
- Molecular Formula : C21H20ClN3O3
- Molecular Weight : 397.9 g/mol
- Structural Characteristics : The compound features a tetrahydro-triazolo-pyrimidine core with substituents that are thought to enhance its biological activity.
Anticancer Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance:
- Cell Cycle Arrest : Research demonstrated that similar compounds induced G2/M phase arrest in breast cancer cells (Luc-4T1), leading to apoptosis. This was evidenced by increased expression of the pro-apoptotic gene Bax and decreased expression of the anti-apoptotic gene Bcl2 .
- Caspase Activation : The compounds also significantly elevated Caspase 3/7 activity, indicating a strong apoptotic response .
The biological activity of this compound can be attributed to several mechanisms:
- Protein Binding Affinity : Molecular docking studies revealed high binding affinities for proteins involved in apoptosis regulation like cIAP1 and BCL2. The methoxy group in the structure enhances binding interactions with these proteins .
- Inhibition of Tumor Growth : Compounds with similar structures have been shown to inhibit tumor growth through various pathways including modulation of cell cycle regulators and apoptosis-related proteins .
Data Table of Biological Activities
Case Studies
- Study on Anticancer Properties : A study published in MDPI highlighted that chalcone analogues related to this compound exhibited significant anticancer activity against breast cancer cell lines. The findings suggested that structural modifications could enhance therapeutic efficacy .
- Molecular Docking Studies : Another research article focused on the molecular docking of various tetrahydropyrimidine derivatives which showed promising results against multiple cancer targets. The study concluded that specific substituents significantly influenced binding affinity and biological activity .
Scientific Research Applications
Structural Characteristics
The compound's molecular structure is characterized by the following features:
- Molecular Formula : C21H20ClN5O2
- Molecular Weight : 397.9 g/mol
- Functional Groups : Contains a triazole ring and a carboxamide group which contribute to its biological activity and solubility.
N-(4-chlorophenyl)-7-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exhibits a range of biological activities:
Anticancer Activity
Research indicates that derivatives of this compound show potential anticancer properties. In vitro studies have demonstrated:
- Inhibition of Cell Proliferation : The compound has been tested against various cancer cell lines with promising results. For instance, a study showed a significant reduction in viability of cancer cells (e.g., Caco-2) by approximately 39.8% compared to untreated controls (p < 0.001) .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy:
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus, indicating strong antibacterial activity .
Anti-inflammatory Potential
In silico studies suggest that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), which is involved in inflammatory processes. Molecular docking studies have shown favorable binding interactions with the target enzyme .
Case Study 1: Anticancer Evaluation
A detailed investigation into the anticancer effects of this compound was conducted using various cancer cell lines. The results indicated that the compound effectively inhibited cell growth and induced apoptosis in specific cancer types.
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were performed to assess the efficacy of this compound against common bacterial strains. The findings confirmed its potent activity against Staphylococcus aureus, supporting its potential use in developing new antimicrobial therapies.
Comparison with Similar Compounds
Structural Analogues of Triazolopyrimidine Derivatives
The following table summarizes key structural analogs and their substituent variations:
Substituent Effects and Functional Implications
- In contrast, the methylthio group in provides weaker electron donation but greater lipophilicity. The dimethylamino group in is a strong electron donor, likely improving aqueous solubility through protonation at physiological pH.
Electron-Withdrawing Groups :
Halogen Effects :
- The 4-chlorophenyl group in the target compound and – contributes to lipophilicity and may influence receptor binding via halogen bonding. The fluorophenyl group in offers smaller steric hindrance and higher electronegativity.
Preparation Methods
Oxidation to Carboxylic Acid
The methyl group at position 6 is oxidized using potassium permanganate (KMnO₄) in acidic aqueous acetone (70°C, 6 hours).
Acid Chloride Formation and Amide Coupling
The carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (0°C to reflux) to form the acyl chloride, which is subsequently reacted with 4-chloroaniline in the presence of triethylamine.
Final Compound Characterization
The target compound is characterized via spectroscopic and chromatographic methods:
Challenges and Optimization Strategies
- Regioselectivity in Cyclocondensation : Use of electron-withdrawing groups ( e.g., methoxy) directs substituents to specific positions.
- Hydrogenation Side Reactions : Lowering H₂ pressure (30 psi) minimizes over-reduction of the triazole ring.
- Carboxamide Hydrolysis : Anhydrous conditions during coupling prevent back-hydrolysis to the acid.
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound?
The synthesis of triazolo[1,5-a]pyrimidine derivatives often requires multi-step protocols. For this compound, critical factors include:
- Catalyst selection : Additives like TMDP (tetramethyldiamidophosphoric acid) in ethanol-water mixtures improve reaction efficiency by stabilizing intermediates .
- Substituent positioning : The 4-chlorophenyl and 2-methoxyphenyl groups require precise regioselective coupling, which can be achieved via Pd-catalyzed cross-coupling or nucleophilic aromatic substitution under controlled pH .
- Purity control : Silica gel chromatography and recrystallization in ethanol are recommended for isolating the final product with >95% purity .
Basic: How can the structure of this compound be confirmed experimentally?
- X-ray crystallography : Single-crystal analysis (e.g., using SHELXTL software) resolves bond lengths and angles, particularly for the tetrahydro-pyrimidine core and substituent conformations .
- NMR spectroscopy : and NMR (400 MHz, DMSO-d6) identify key signals, such as the methoxy group (~3.8 ppm) and carboxamide NH (~10.2 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., m/z 452.1 [M+H]) and fragmentation patterns .
Basic: What physicochemical properties are critical for biological evaluation?
- Solubility : Low aqueous solubility (predicted logP ~3.5) necessitates DMSO or PEG-400 as solvents for in vitro assays .
- Thermal stability : Differential scanning calorimetry (DSC) reveals a melting point range of 210–215°C, indicating suitability for solid-phase storage .
- Hydrogen-bonding capacity : The carboxamide and triazole groups enable interactions with polar residues in target proteins .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Discrepancies in IC values or target selectivity may arise due to:
- Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .
- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation, which affects potency .
- Off-target profiling : Employ kinome-wide screening (e.g., KinomeScan) to identify non-specific kinase binding .
- Statistical validation : Apply ANOVA or Bayesian modeling to distinguish true activity from experimental noise .
Advanced: What strategies are recommended for structure-activity relationship (SAR) studies?
- Substituent modulation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to probe electronic effects on target binding .
- Scaffold hopping : Compare activity against analogous pyrazolo[1,5-a]pyrimidines or thiazolo[3,2-a]pyrimidines to assess scaffold specificity .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with activity, guided by crystallographic data .
Advanced: How can researchers identify the compound’s primary biological targets?
- Computational docking : AutoDock Vina or Schrödinger Glide predicts binding to kinases (e.g., CDK2) or GPCRs via the triazole-pyrimidine core .
- Pull-down assays : Immobilize the compound on agarose beads for affinity purification of interacting proteins from cell lysates .
- CRISPR-Cas9 screening : Genome-wide knockout libraries identify synthetic lethal partners or resistance mechanisms .
Advanced: What analytical methods are essential for stability studies?
- Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions (0.1M HCl/NaOH) to identify degradation products .
- HPLC-MS/MS : Use a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to quantify parent compound loss and characterize degradants .
- Solid-state NMR : Monitors crystallinity changes during accelerated stability testing (40°C/75% RH) .
Advanced: How can metabolic pathways be elucidated for this compound?
- In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH to identify phase I metabolites (e.g., hydroxylation at the 5-methyl group) .
- CYP inhibition assays : Determine IC values against CYP3A4/2D6 to assess drug-drug interaction risks .
- LC-HRMS : Untargeted metabolomics identifies glucuronidation or glutathione adducts as phase II metabolites .
Advanced: What in vivo models are suitable for pharmacokinetic profiling?
- Rodent studies : Administer IV (1 mg/kg) and oral (10 mg/kg) doses to calculate bioavailability (F >30% suggests suitability for further development) .
- Tissue distribution : Whole-body autoradiography in mice quantifies accumulation in target organs (e.g., liver, kidneys) .
- BBB penetration : Measure brain-plasma ratios in wild-type vs. P-gp knockout mice to assess CNS accessibility .
Advanced: How can researchers address low solubility in formulation development?
- Nanoparticle encapsulation : Use PLGA or liposomes (size <200 nm) to enhance aqueous dispersion and bioavailability .
- Salt formation : Screen with counterions (e.g., HCl, succinate) to improve solubility without altering activity .
- Amorphous solid dispersions : Spray-drying with HPMC-AS increases dissolution rates by 5–10 fold .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
